

Spectroscopic and Structural Elucidation of Meloscine: A Technical Guide

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Compound of Interest		
Compound Name:	Meloscandonine	
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Meloscine, a prominent pentacyclic indole alkaloid. While the initial inquiry sought data for "Meloscandonine," a thorough search of available scientific literature did not yield specific spectroscopic information for a compound with that name. However, Meloscine, a closely related and well-characterized alkaloid isolated from the plant Melodinus scandens, offers a valuable case study for researchers, scientists, and drug development professionals. This document will focus on the spectroscopic data of Meloscine, presenting it in a clear, tabular format, alongside generalized experimental protocols for its isolation and characterization.

Spectroscopic Data of Meloscine

The structural elucidation of Meloscine has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for a Synthetic Intermediate of (±)-Meloscine



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	7.34-7.20	m	-
Vinyl-H	6.17-5.92	m	-
Vinyl-H	5.10-5.00	m	-
СН	4.35	S	-
CH ₂	3.65-3.36	m	-
CH ₂ /CH	2.21-1.92	m	-
С(СНз)з	1.49	S	-

Note: Data is for a Boc-protected synthetic intermediate as reported in synthesis studies. The specific assignments for the core structure of Meloscine may vary.

Table 2: 13C NMR Spectroscopic Data for a Synthetic

Intermediate of (±)-Meloscine[1]

Carbon Type	Chemical Shift (δ, ppm)
C=O	154.3
C (aromatic/vinyl)	148.4, 148.3, 144.3, 143.9, 141.3
C (aromatic/vinyl)	128.4, 126.1, 125.7, 125.5
C (vinyl)	113.2, 112.5, 112.4, 112.2
C-O	79.9, 79.2
C-N	75.3, 75.0, 59.1, 58.0, 55.3, 54.7
CH/CH ₂	46.4, 46.1, 39.0, 38.0, 36.4, 36.0, 33.4, 32.6, 29.7
CH ₃	28.5



Note: Data is for a Boc-protected synthetic intermediate and shows signals for both rotamers. [1]

Table 3: Mass Spectrometry Data for Meloscine

Parameter	Value
Molecular Formula	C19H20N2O
Molecular Weight	292.4 g/mol
Exact Mass (Computed)	292.157563266 Da

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and structural characterization of alkaloids like Meloscine from their natural sources.

Isolation of Meloscine

- Plant Material Collection and Preparation: The aerial parts of Melodinus scandens are collected, dried, and pulverized.
- Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure complete extraction.
- Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The
 resulting residue is then suspended in an acidic aqueous solution (e.g., 5% HCl) and
 partitioned with a non-polar solvent (e.g., hexane or ethyl acetate) to remove neutral and
 acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified
 (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g.,
 dichloromethane or chloroform).
- Chromatographic Purification: The crude alkaloid mixture is subjected to multiple chromatographic steps for purification. This typically involves:
 - Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile



phase.

- Preparative Thin-Layer Chromatography (pTLC): For the separation of closely related compounds.
- High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure alkaloid.

Structural Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with
 electrospray ionization (ESI), is used to determine the exact molecular weight and elemental
 composition of the isolated compound.[1] Fragmentation patterns observed in tandem MS
 (MS/MS) experiments provide valuable information about the compound's structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the complete chemical structure and stereochemistry of the molecule. This includes:
 - ¹H NMR: To identify the types and connectivity of protons in the molecule.
 - ¹³C NMR: To determine the number and types of carbon atoms.
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbonproton correlations, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
- X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the molecular structure and absolute

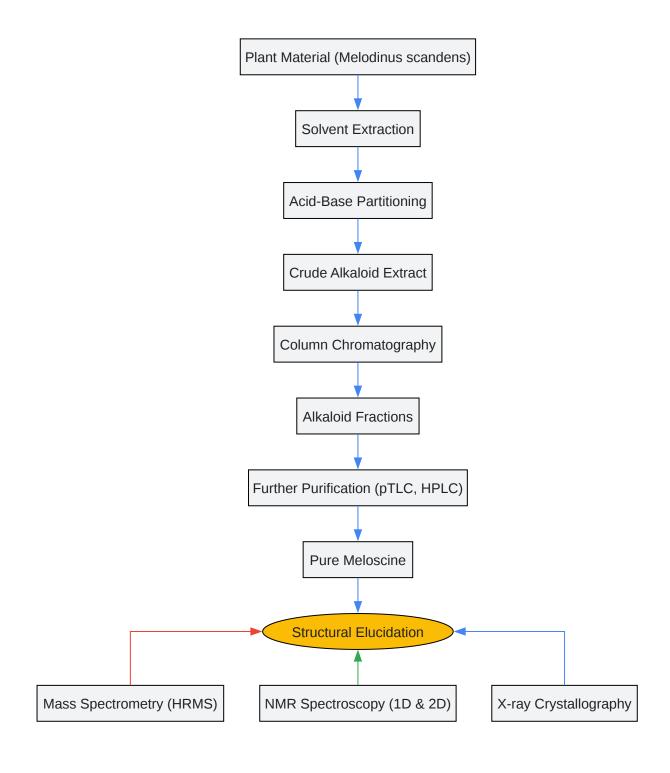


stereochemistry.

Workflow for Isolation and Identification of Meloscine

The following diagram illustrates the typical workflow for the isolation and structural elucidation of Meloscine.





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Caption: Workflow for the isolation and structural determination of Meloscine.



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References

- 1. Synthesis studies on the Melodinus alkaloid meloscine PMC [pmc.ncbi.nlm.nih.gov]
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